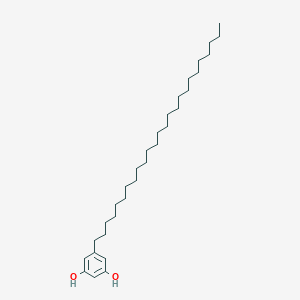

5-Pentacosylresorcinol

Description

Properties

IUPAC Name |

5-pentacosylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-26-30(32)28-31(33)27-29/h26-28,32-33H,2-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJMJAKVVSGNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220399 | |

| Record name | 1,3-Benzenediol, 5-pentacosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70110-61-1 | |

| Record name | 5-Pentacosylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70110-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenediol, 5-pentacosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070110611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 5-pentacosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pentacosyl-1,3-benzenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038485 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Pentacosylresorcinol: A Technical Guide to Its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-pentacosylresorcinol, a member of the long-chain alkylresorcinol family of bioactive phenolic lipids. This document details its natural occurrences, biosynthetic pathways, and the experimental methodologies for its study.

Natural Sources of this compound and Related Long-Chain Alkylresorcinols

This compound is a saturated 5-n-alkylresorcinol with a 25-carbon alkyl chain. Alkylresorcinols typically exist as a series of homologs with varying alkyl chain lengths. While specific quantitative data for this compound is limited, its presence is documented in various plant species, often alongside other long-chain homologs.

One of the most notable sources of very-long-chain alkylresorcinols is the Tree of Heaven (Ailanthus altissima). Studies have led to the isolation of 5-n-nonacosylbenzene-1,3-diol (C29) and 5-n-hentriacontylbenzene-1,3-diol (C31) from its samaras (winged fruits)[1]. The presence of these longer-chain homologs strongly suggests the co-occurrence of this compound (C25) within the same plant, as alkylresorcinols are typically found in homologous series. Cereals, particularly wheat and rye, are also known to contain a range of 5-n-alkylresorcinols with chain lengths from C15 to C25[2][3].

Table 1: Quantitative Data of Long-Chain Alkylresorcinols in a Natural Source

| Compound | Natural Source | Plant Part | Total Alkylresorcinol Content (µg/g dry weight) | Relative Homologue Composition (%) | Reference |

| 5-n-Nonacosylbenzene-1,3-diol (C29:0) | Ailanthus altissima | Samaras | Varies considerably between samples | ~50% | [1] |

| 5-n-Hentriacontylbenzene-1,3-diol (C31:0) | Ailanthus altissima | Samaras | Varies considerably between samples | ~50% | [1] |

Note: While direct quantification of this compound in Ailanthus altissima is not explicitly reported in this study, its presence as part of the homologous series is highly probable.

Biosynthesis of this compound

The biosynthesis of 5-alkylresorcinols in plants is catalyzed by type III polyketide synthases (PKSs), specifically alkylresorcinol synthases (ARSs)[4][5]. These enzymes facilitate a decarboxylative condensation reaction.

The process begins with a long-chain fatty acyl-CoA starter unit, which in the case of this compound would be hexacosanoyl-CoA (C26:0-CoA). This starter unit is condensed with three molecules of malonyl-CoA, the extender units. The resulting tetraketide intermediate undergoes intramolecular C2-C7 aldol (B89426) condensation followed by aromatization to form the resorcinolic ring, yielding this compound[4][5].

Experimental Protocols

Extraction of Very-Long-Chain Alkylresorcinols from Ailanthus altissima Samaras

This protocol is adapted from the methodology used for the isolation of very-long-chain alkylresorcinols from Ailanthus altissima[1].

-

Sample Preparation: Air-dry the samaras of Ailanthus altissima at room temperature and then grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with acetone (B3395972) at room temperature for 72 hours.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Dissolve the crude extract in a mixture of methanol (B129727) and water (9:1, v/v) and partition it against n-hexane to remove nonpolar lipids.

-

Further Purification: The methanolic phase, enriched with phenolic compounds, can be further purified using chromatographic techniques.

Chromatographic Separation and Purification

-

Thin-Layer Chromatography (TLC): Perform analytical TLC on C18 reversed-phase plates using a mobile phase of acetone/water (9:1, v/v). Visualize the spots by spraying with a solution of Fast Blue B salt, which imparts a reddish-violet color to alkylresorcinols.

-

Column Chromatography: For preparative isolation, subject the methanolic extract to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor by TLC to pool those containing the desired alkylresorcinols.

Structural Elucidation and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Silylate the isolated compounds or the enriched fraction by reacting with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes.

-

GC Conditions: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). Set the oven temperature program to start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 5°C/min, and hold for 20 minutes. Use helium as the carrier gas.

-

MS Conditions: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. Acquire mass spectra in the range of m/z 50-700. Identification is based on the characteristic fragmentation patterns of silylated alkylresorcinols.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure. The characteristic signals for 5-n-alkylresorcinols include aromatic protons on the resorcinol (B1680541) ring and aliphatic protons of the long alkyl chain[2].

-

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and identification of this compound from a plant source.

References

In Vitro Biological Activity of 5-Pentacosylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pentacosylresorcinol, a member of the alkylresorcinol family of phenolic lipids, has garnered significant interest within the scientific community for its potential therapeutic applications. Alkylresorcinols are characterized by a dihydroxybenzene ring and a long aliphatic chain at the 5-position. These compounds are naturally occurring in various whole grains, bacteria, and fungi. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound and related long-chain alkylresorcinols, with a focus on cytotoxicity against cancer cell lines, antioxidant properties, antimicrobial effects, and enzyme inhibition. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Cytotoxic Activity

This compound and its homologs have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of this activity is believed to be the induction of apoptosis and cell cycle arrest, often mediated through the activation of key signaling pathways.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other long-chain alkylresorcinols against different cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound (C25:0) | L929 | Mouse Fibroblast | ~2142 | [1] |

| 5-Tricosylresorcinol (C23:0) | L929 | Mouse Fibroblast | ~1000 | [1] |

| 5-Heneicosylresorcinol (C21:0) | L929 | Mouse Fibroblast | ~500 | [1] |

| 5-Nonadecylresorcinol (C19:0) | L929 | Mouse Fibroblast | ~250 | [1] |

| 5-Heptadecylresorcinol (C17:0) | L929 | Mouse Fibroblast | ~171 | [1] |

| 5-Alkylresorcinols (C17:0-C25:0) | HCT-116 | Human Colon Cancer | Marked Antiproliferative Properties | [2] |

| 5-Alkylresorcinols (C17:0-C25:0) | HT-29 | Human Colon Cancer | Marked Antiproliferative Properties | [2] |

| 5-Alkylresorcinols (C17:0-C25:0) | PC3 | Human Prostate Adenocarcinoma | Marked Antiproliferative Properties | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

Target cell line (e.g., HCT-116, HT-29)

-

Complete cell culture medium (e.g., MEM with 10% FBS, penicillin, streptomycin, L-glutamine)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[3]

-

MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[4]

-

Formazan (B1609692) Solubilization: After incubation with MTT, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Alkylresorcinols have been shown to exert their anticancer effects by modulating key signaling pathways, including the p53 and PI3K/Akt/mTOR pathways.

Alkylresorcinols can induce apoptosis and cell cycle arrest in cancer cells by activating the p53 tumor suppressor pathway.[6] This involves the stabilization and accumulation of p53, leading to the transcriptional activation of its target genes.

Caption: Alkylresorcinol-induced p53 pathway activation leading to cell cycle arrest and apoptosis.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. Alkylresorcinols have been found to inhibit this pathway, contributing to their anticancer effects.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Antioxidant Activity

Alkylresorcinols, including this compound, possess antioxidant properties, which are attributed to the hydroxyl groups on the resorcinol (B1680541) ring that can donate hydrogen atoms to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Sample Preparation: Prepare various concentrations of this compound and the positive control in the same solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the DPPH solution with a defined volume of the sample or control solutions. A blank containing only the solvent and DPPH should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Antimicrobial Activity

While specific data for this compound is limited, other long-chain alkylresorcinols have demonstrated antimicrobial activity against a range of bacteria and fungi. The lipophilic side chain is thought to facilitate interaction with and disruption of microbial cell membranes.

Quantitative Antimicrobial Data (for related compounds)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-methylresorcinol | Mycobacterium smegmatis | 300 | [7] |

| 5-methylresorcinol | Staphylococcus aureus | >5000 | [7] |

| 4-hexylresorcinol | Streptococcus spp. | ≤ 16 | [7] |

| 4-hexylresorcinol | Staphylococcus spp. | ≤ 16 | [7] |

| 4-hexylresorcinol | Candida spp. | ≤ 16 | [7] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (solubilized in a suitable solvent like DMSO)

-

Positive control antibiotic/antifungal

-

96-well microplates

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum in broth only) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Enzyme Inhibition

Alkylresorcinols have been investigated for their potential to inhibit various enzymes involved in different pathological processes.

Quantitative Enzyme Inhibition Data (for related compounds)

| Compound | Enzyme | IC50 (µM) | Reference |

| 5-pentylresorcinol | Tyrosinase | 34.81 | [9] |

| 5-pentylresorcinol | Urease | 65.96 | [9] |

| Garcinol (B8244382) (a resorcinol derivative) | 5-Lipoxygenase | 0.1 | [10] |

| Garcinol (a resorcinol derivative) | mPGES-1 | 0.3 | [10] |

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

This compound

-

Positive control inhibitor

-

96-well plate

-

Plate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and different concentrations of this compound or the positive control.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. The percentage of inhibition is determined relative to the uninhibited control. The IC50 value is calculated from the dose-response curve.

Conclusion

This compound and related long-chain alkylresorcinols exhibit a range of promising in vitro biological activities, including cytotoxicity against cancer cells, antioxidant effects, and potential antimicrobial and enzyme inhibitory properties. The anticancer activity appears to be mediated, at least in part, through the modulation of the p53 and PI3K/Akt/mTOR signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms of action, expanding the scope of tested biological activities, and moving towards in vivo validation of these promising in vitro findings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity of the plant-derived compounds 23-methyl-6-O-desmethylauricepyrone and (Z,Z)-5-(trideca-4,7-dienyl)resorcinol and their synergy with antibiotics against methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 as functional targets of the anti-inflammatory and anti-carcinogenic garcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-Pentacosylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pentacosylresorcinol is a naturally occurring phenolic lipid belonging to the class of alkylresorcinols (ARs). These compounds are characterized by a 1,3-dihydroxybenzene (resorcinol) head and a long aliphatic tail. This compound, with its 25-carbon tail (C25:0), is one of the longest saturated homologs commonly found in the bran of whole grains like wheat and rye. While research on alkylresorcinols as a class has revealed a spectrum of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, specific data on the C25:0 homolog is limited. This technical guide synthesizes the current understanding of the mechanism of action of this compound, drawing from direct evidence where available and extrapolating from studies on closely related long-chain alkylresorcinols.

Core Mechanisms of Action

The biological activities of this compound and other long-chain alkylresorcinols are multifaceted. The primary mechanisms elucidated to date revolve around cytotoxicity and the modulation of inflammatory signaling pathways.

Cytotoxic Effects

Direct evidence for the cytotoxic potential of this compound comes from in vitro studies on non-cancerous cell lines. This foundational activity may contribute to its other biological effects and is dependent on the length of the alkyl chain.

Data Presentation: Cytotoxicity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound (C25:0) | L929 (Mouse Fibroblast) | MTT Assay | 2142 | [1][2] |

| 5-Tricosylresorcinol (C23:0) | L929 (Mouse Fibroblast) | MTT Assay | 1007 | [1][2] |

| 5-Heneicosylresorcinol (C21:0) | L929 (Mouse Fibroblast) | MTT Assay | 468 | [1][2] |

| 5-Nonadecylresorcinol (C19:0) | L929 (Mouse Fibroblast) | MTT Assay | 227 | [1][2] |

| 5-Heptadecylresorcinol (C17:0) | L929 (Mouse Fibroblast) | MTT Assay | 171 | [1][2] |

Note: The data indicates a structure-activity relationship where cytotoxicity on L929 cells decreases as the alkyl chain length increases.

Experimental Protocols: Cytotoxicity Assessment (MTT Assay)

This protocol is based on the methodology used for testing 5-n-alkylresorcinol homologs on the L929 cell line.[1][2]

-

Cell Culture: L929 mouse fibroblast cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, 25 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1]

-

Incubation: The plates are incubated for an additional 3 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]

-

Solubilization: The medium containing MTT is removed, and 80 µL of a solubilizing agent (e.g., acidified isopropanol (B130326) or a saturated SDS solution) is added to each well to dissolve the formazan crystals.[1][2]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 550 nm with a reference wavelength of 630 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value is determined from the dose-response curve.

Mandatory Visualization: Cytotoxicity Assay Workflow

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-Inflammatory Mechanism

While direct studies on this compound's anti-inflammatory mechanism are lacking, research on mixtures of alkylresorcinols containing the C25:0 homolog points towards the inhibition of key inflammatory signaling pathways.[3][4]

Inhibition of NF-κB and JNK/MAPK Signaling

A primary anti-inflammatory mechanism for alkylresorcinols is the suppression of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathways in macrophages.[3][4] In lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, a mixture of ARs (including C17:0 to C25:0) significantly inhibited the mRNA expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3]

This effect is attributed to the ability of ARs to:

-

Decrease the nuclear translocation of the NF-κB p65 subunit. [3]

-

Reduce the phosphorylation of the inhibitor of κB (IκBα) kinase and JNK. [3]

By inhibiting these upstream signaling events, ARs effectively downregulate the production of key inflammatory mediators.

Mandatory Visualization: Anti-inflammatory Signaling Pathway

References

- 1. 5-n-Alkylresorcinol Profiles in Different Cultivars of Einkorn, Emmer, Spelt, Common Wheat, and Tritordeum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis on human hepatocarcinoma cell lines by an alkyl resorcinol isolated from Lithraea molleoides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification, Quantification, and Anti-inflammatory Activity of 5- n-Alkylresorcinols from 21 Different Wheat Varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Discovery and Isolation of 5-Pentacosylresorcinol from Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pentacosylresorcinol, a member of the long-chain alkylresorcinol family, is a phenolic lipid found in various plant species. These compounds are gaining significant attention within the scientific community due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound from plant sources. It details the methodologies for extraction, purification, and structural elucidation, and presents quantitative data and relevant biological pathways to support further research and drug development endeavors.

Introduction

Alkylresorcinols are a class of phenolic lipids characterized by a dihydroxybenzene ring and a long aliphatic chain at the 5-position. The length of this alkyl chain can vary, and this compound, with its 25-carbon chain, is one of the longer-chain homologues. These compounds are predominantly found in the plant kingdom, with notable concentrations in the bran of whole grains like wheat, rye, and barley, as well as in the leaves and peels of other plants such as those from the Grevillea genus.[1][2] The unique amphipathic nature of 5-alkylresorcinols contributes to their biological activities, which include potent cytotoxic effects against various cancer cell lines.

This guide will focus on the practical aspects of isolating this compound, providing researchers with the necessary information to extract and purify this compound for further investigation.

Plant Sources and Extraction

Prominent Plant Sources

While 5-alkylresorcinols are present in numerous plants, Grevillea robusta (silky oak) is a notable source of a variety of these compounds, including those with longer alkyl chains. Other potential sources include mango (Mangifera indica) peels and various cereal brans.

General Extraction Protocol

The initial step in isolating this compound involves the extraction of total lipids from the plant material. A general workflow for this process is outlined below.

Detailed Experimental Protocol: Maceration Extraction

-

Preparation of Plant Material: Air-dry the fresh plant material (e.g., leaves of Grevillea robusta) in the shade. Once fully dried, grind the material into a fine powder using a mechanical grinder.

-

Maceration: Soak the powdered plant material in methanol (or 95% ethanol) in a large container at a solid-to-solvent ratio of 1:10 (w/v).

-

Extraction: Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Re-extraction: Repeat the maceration process with the residue two more times to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield the crude methanolic extract.

Purification of this compound

The crude extract contains a complex mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound.

Detailed Experimental Protocol: Purification

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in a 90% methanol-water solution.

-

Perform liquid-liquid extraction with an equal volume of n-hexane.

-

Separate the layers and collect the n-hexane fraction, which will be enriched with nonpolar compounds, including 5-alkylresorcinols.

-

Repeat the extraction three times and combine the hexane fractions.

-

Evaporate the solvent from the combined hexane fractions to obtain a concentrated lipid-rich extract.

-

-

Column Chromatography:

-

Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry method with n-hexane.

-

Adsorb the concentrated hexane extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (B1210297). For example:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (98:2)

-

n-Hexane:Ethyl Acetate (95:5)

-

n-Hexane:Ethyl Acetate (90:10)

-

n-Hexane:Ethyl Acetate (80:20)

-

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Monitor the collected fractions using TLC on silica gel plates.

-

Use a mobile phase of n-hexane:ethyl acetate (e.g., 85:15).

-

Visualize the spots by spraying with a solution of vanillin-sulfuric acid and heating. Alkylresorcinols typically appear as reddish-purple spots.

-

Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the pooled fractions to preparative HPLC.

-

Use a C18 reverse-phase column.

-

Elute with an isocratic or gradient system of methanol and water.

-

Monitor the elution profile with a UV detector at approximately 280 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Structural Elucidation

The structure of the isolated compound is confirmed using modern spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques are used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number and types of protons in the molecule, including the characteristic signals for the aromatic protons of the resorcinol (B1680541) ring and the long alkyl chain.

-

13C NMR: Shows the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.

-

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, and the efficiency of the extraction and purification methods. The following table provides representative data for the isolation of long-chain alkylresorcinols.

| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |

| Crude Methanolic Extract | 1000 (dried leaves) | 50,000 | <1 |

| Hexane Fraction | 50,000 | 10,000 | ~5-10 |

| Column Chromatography Fraction | 10,000 | 500 | ~60-70 |

| Preparative HPLC | 500 | 50 | >95 |

Table 1: Representative Yield and Purity at Different Stages of Purification

The following table presents typical spectroscopic data for a long-chain 5-alkylresorcinol.

| Technique | Data |

| HR-ESI-MS | m/z [M-H]- calculated for C31H55O2-; found value consistent with the formula. |

| 1H NMR (CDCl3) | δ ~6.2-6.3 (m, 3H, Ar-H), ~2.5 (t, 2H, Ar-CH2-), ~1.5 (m, 2H, Ar-CH2-CH2-), ~1.25 (br s, -(CH2)n-), ~0.88 (t, 3H, -CH3) |

| 13C NMR (CDCl3) | δ ~156 (Ar-C-OH), ~145 (Ar-C-Alkyl), ~108 (Ar-C), ~100 (Ar-C), ~36 (Ar-CH2-), ~31-32 (Alkyl CH2), ~29 (Alkyl CH2), ~22 (Alkyl CH2), ~14 (-CH3) |

Table 2: Representative Spectroscopic Data for a Long-Chain 5-Alkylresorcinol

Biological Activity and Signaling Pathways

Recent studies have highlighted the anticancer properties of 5-alkylresorcinols. One of the proposed mechanisms of action in colorectal cancer involves the modulation of inflammatory pathways. Specifically, 5-alkylresorcinols have been shown to suppress the Toll-like receptor 4 (TLR4)/MYD88/NF-κB signaling pathway, which is a key player in inflammation-driven cancer progression. Concurrently, they have been observed to activate Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1), a protein that can have tumor-suppressive functions.

Conclusion

This compound represents a promising natural product for further investigation in the fields of medicinal chemistry and drug development. This guide provides a comprehensive framework for its discovery and isolation from plant sources. The detailed protocols for extraction and purification, along with representative quantitative and spectroscopic data, offer a solid foundation for researchers. Furthermore, the elucidation of its potential anticancer signaling pathways opens up new avenues for exploring its therapeutic applications. Further research is warranted to fully characterize the pharmacological profile of this compound and to optimize its production for potential clinical use.

References

5-Pentacosylresorcinol occurrence in different cereal species

An In-Depth Technical Guide to 5-Pentacosylresorcinol in Cereal Species

Introduction

5-n-Alkylresorcinols (ARs) are a class of phenolic lipids characterized by a 1,3-dihydroxybenzene (resorcinol) ring and a long, odd-numbered alkyl chain at the 5th position.[1] These amphiphilic molecules are predominantly found in the outer layers of cereal grains, such as the bran, including the testa, hyaline layer, and inner pericarp.[2][3] Their concentration in the bran fraction makes them valuable biomarkers for quantifying whole-grain intake in human dietary studies.[2][4]

This compound (C25:0) is one of the long-chain saturated homologs in the AR family. While less abundant than homologs with shorter chains like C19:0 and C21:0, its presence and concentration are of interest for understanding the complete phytochemical profile of various cereals.[1][5] This guide provides a comprehensive overview of the occurrence of this compound in different cereals, details the analytical protocols for its quantification, and visualizes the experimental workflow.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly among different cereal species and their processed fractions. The following table summarizes the quantitative data reported in the literature.

| Cereal/Product Type | Specific Description | This compound Concentration (mg/100 g FW*) | Reference |

| Wheat | Hard Wheat, Whole Grain Flour | 1.68 - 6.11 | [6][7] |

| Durum Wheat Kernels | 1.68 - 6.11 | [7] | |

| Breakfast Cereals | Muesli | 0.37 - 0.85 | [8][9] |

| Wheat Bran-Based Cereal | 7.13 | [10] | |

| Barley | Grains (various cultivars) | C25:0 is a predominant homolog along with C19:0 and C21:0 | [11] |

*FW: Fresh Weight

Note: Data for barley indicates that this compound is a major homolog, but specific quantitative values were not detailed in the same format as for wheat and breakfast cereals.[11]

Experimental Protocols for Analysis

The accurate quantification of this compound requires robust and validated analytical methodologies. While time-consuming chromatographic methods have traditionally been used, newer, faster techniques are also being employed.[5] The typical workflow involves extraction, purification (optional), and instrumental analysis.

Extraction of Alkylresorcinols

The goal of extraction is to efficiently isolate ARs from the complex cereal matrix.

-

Sample Preparation: Cereal grains or products are typically ground into a fine powder or flour to increase the surface area for solvent interaction.

-

Solvent Systems: Several solvent systems have been proven effective for extracting ARs. Common choices include:

-

Extraction Techniques:

-

Conventional Solvent Extraction: This involves mixing the sample with the solvent for a period ranging from a few minutes to several hours, followed by filtration or centrifugation to separate the extract.[5]

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration, which can reduce extraction time.[15]

-

Matrix Solid-Phase Dispersion (MSPD): This method involves mechanically blending the sample with an abrasive material and eluting the analytes with a solvent.[15]

-

Analysis and Quantification

A variety of analytical techniques can be used for the detection and quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating AR homologs.[4]

-

Detection: HPLC systems are often coupled with a Coularray (CA) detector for sensitive electrochemical detection or Mass Spectrometry (MS/MS) for highly specific identification and quantification.[4][14] A rapid HPLC-CA method allows for the analysis of ARs, including C25:0, in approximately 14 minutes.[4]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a common method for AR analysis. It typically requires a derivatization step to increase the volatility of the compounds before injection. A GC-MS analysis of an isolated AR fraction confirmed the presence of homologs with side chains ranging from C15 to C25.[5]

-

Quantitative Nuclear Magnetic Resonance (qNMR): A rapid method using 1H qNMR has been developed for the measurement of total 5-alkylresorcinols. The sample is extracted with deuterated DMSO (DMSO-d6) and directly analyzed by NMR, with a total analysis time of less than 15 minutes per sample.[5]

-

Colorimetric Methods: These spectrophotometric methods provide a rapid way to determine total AR content.[2]

-

Principle: The method is based on the reaction of ARs with a diazonium salt, such as Fast Blue RR or Fast Blue B, in an alkaline medium to produce a colored azo-derivative that can be quantified colorimetrically.[12] The reaction is typically completed within 15 minutes.

-

Visualized Workflows and Concepts

General Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction and quantification of this compound from cereals.

Conceptual Role of Alkylresorcinols in Mitigating Oxidative Stress

Caption: Conceptual diagram of the antioxidant action of 5-Alkylresorcinols.

Biological Activity and Significance

While research often focuses on the entire group of alkylresorcinols rather than individual homologs, the class of compounds is known for several bioactivities relevant to human health and drug development.

-

Antioxidant and Antigenotoxic Activity: Alkylresorcinols have demonstrated the ability to protect cells against oxidative damage.[16] They have been shown to reduce oxidative DNA damage induced by hydrogen peroxide in human colon cancer cells (HT29) and inhibit the copper-mediated oxidation of low-density lipoproteins.[16] This antioxidant capacity is largely attributed to the two hydroxyl groups on the resorcinol (B1680541) ring, which can scavenge free radicals.[16]

-

Antimicrobial and Antifungal Properties: ARs exhibit antimicrobial activity.[3][17] For instance, in barley, these compounds are found in the seed coat's epicuticular waxes and provide resistance against fungi like Aspergillus and Penicillium.[3]

-

Enzyme Inhibition: Some alkylresorcinols have been shown to act as enzyme inhibitors. For example, 5-pentadecylresorcinol (B1665537) can inhibit glycerol-3-phosphate dehydrogenase, which may prevent the accumulation of triglycerides in fibroblast cells.[17]

Conclusion

This compound is a consistent, albeit not typically the most abundant, long-chain alkylresorcinol found in various cereal grains, particularly wheat and barley. Its presence in the bran layer solidifies its utility as part of the broader alkylresorcinol profile for verifying whole-grain food content. A range of robust analytical techniques, from traditional chromatography to rapid spectroscopic methods, allows for its reliable quantification. The established antioxidant and antimicrobial activities of the alkylresorcinol class suggest that this compound contributes to the overall health-promoting phytochemical profile of whole grains, making it a molecule of interest for researchers in nutrition and drug development.

References

- 1. 5-n-Alkylresorcinol Profiles in Different Cultivars of Einkorn, Emmer, Spelt, Common Wheat, and Tritordeum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Concentration data for this compound in Hard wheat, whole grain flour - Phenol-Explorer [phenol-explorer.eu]

- 7. Showing details for content value of this compound in Hard wheat, whole grain flour - Phenol-Explorer [phenol-explorer.eu]

- 8. Showing details for content value of this compound in Breakfast cereals, muesli - Phenol-Explorer [phenol-explorer.eu]

- 9. Concentration data for this compound in Breakfast cereals, muesli - Phenol-Explorer [phenol-explorer.eu]

- 10. Concentration data for this compound in Breakfast cereals, bran - Phenol-Explorer [phenol-explorer.eu]

- 11. znaturforsch.com [znaturforsch.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]

- 15. Analytical Strategies for Green Extraction, Characterization, and Bioactive Evaluation of Polyphenols, Tocopherols, Carotenoids, and Fatty Acids in Agri-Food Bio-Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

5-Pentacosylresorcinol: A Technical Guide to its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pentacosylresorcinol, a member of the alkylresorcinol family, is a phenolic lipid characterized by a resorcinol (B1680541) ring with a 25-carbon alkyl chain. Alkylresorcinols are naturally occurring compounds found in various plants, with notable concentrations in the outer layers of cereal grains like wheat and rye. While the broader class of 5-alkylresorcinols has garnered attention for their potential health benefits, including anticancer activities, specific research on the C25:0 homolog, this compound, is emerging. This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of this compound, focusing on its cytotoxic effects, proposed mechanisms of action, and the experimental methodologies used for its evaluation.

Cytotoxicity of 5-Alkylresorcinols

The cytotoxic potential of 5-alkylresorcinols against various cell lines has been investigated, with evidence suggesting a structure-activity relationship dependent on the length of the alkyl chain.

Quantitative Cytotoxicity Data

A study by Biskup et al. (2016) evaluated the cytotoxicity of a series of 5-n-alkylresorcinol homologs on the mouse fibroblast cell line L929. While not a cancer cell line, these results provide valuable insight into the cytotoxic nature of these compounds. The half-maximal inhibitory concentration (IC50) values for this compound and related homologs are summarized in the table below.

| Compound | Alkyl Chain Length | Cell Line | IC50 (µM) |

| 5-Heptadecylresorcinol | C17:0 | L929 | 171 |

| 5-Nonadecylresorcinol | C19:0 | L929 | 234 |

| 5-Heneicosylresorcinol | C21:0 | L929 | 358 |

| 5-Tricosylresorcinol | C23:0 | L929 | 642 |

| This compound | C25:0 | L929 | 2142 |

| Data sourced from Biskup et al. (2016).[1][2] |

These findings suggest that for longer saturated alkyl chains (beyond C17:0), cytotoxicity on this particular cell line decreases as the chain length increases.

Mechanism of Action: Signaling Pathways

Recent research into the anticancer mechanisms of 5-alkylresorcinols has elucidated a potential signaling pathway involved in their therapeutic effects on colorectal cancer. This pathway involves the activation of Hematopoietic Cell-Specific Lyn Substrate 1 (HCLS1) and the subsequent suppression of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MYD88)/Nuclear factor kappa B (NF-κB) signaling cascade.[6][7]

Proposed Signaling Pathway of 5-Alkylresorcinols in Colorectal Cancer

Caption: Proposed mechanism of this compound in colorectal cancer.

This pathway suggests that 5-alkylresorcinols upregulate HCLS1, which in turn inhibits the TLR4-mediated signaling cascade, a key pathway in inflammation and cancer progression. The downregulation of this pathway ultimately leads to a reduction in tumor cell proliferation.[6][7]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the anticancer properties of this compound, based on established protocols for similar compounds.

General Experimental Workflow

Caption: A typical workflow for evaluating the anticancer potential of a compound.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cells.

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound at concentrations around its IC50 value for a defined time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Data Analysis: The data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on the progression of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.

-

Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then incubated with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.

-

Flow Cytometry: The DNA content of the cells is measured by a flow cytometer.

-

Data Analysis: The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Following treatment with this compound, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., HCLS1, TLR4, MyD88, NF-κB, pro- and anti-apoptotic proteins, cell cycle-related proteins).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence suggests that this compound, as a member of the alkylresorcinol family, possesses cytotoxic properties and is implicated in anticancer signaling pathways. The proposed mechanism involving the activation of HCLS1 and suppression of the TLR4/MYD88/NF-κB pathway in colorectal cancer provides a solid foundation for further investigation.

However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Determining the IC50 values of pure this compound against a broad panel of human cancer cell lines.

-

Conducting detailed mechanistic studies to confirm its effects on apoptosis, cell cycle progression, and specific molecular targets in various cancer types.

-

Validating the proposed signaling pathways and exploring other potential mechanisms of action.

-

Performing in vivo studies using animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound as a potential anticancer agent.

A deeper understanding of the anticancer properties of this compound will be crucial for its potential development as a novel therapeutic or chemopreventive agent in the fight against cancer.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents and Biological Studies of the Leaves of Grevillea robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic efficacy of 5-alkylresorcinol on progression of colorectal cancer by activating HCLS1 and suppressing TLR4/MYD88/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

5-Pentacosylresorcinol: A Technical Guide on its Antimicrobial and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pentacosylresorcinol, a member of the long-chain alkylresorcinol family, presents a promising area of investigation for novel antimicrobial and antifungal agents. Alkylresorcinols are naturally occurring phenolic lipids found in various plants, bacteria, and fungi. Their amphiphilic nature, characterized by a hydrophilic resorcinol (B1680541) head and a long hydrophobic alkyl chain, is central to their biological activity. This technical guide synthesizes the current understanding of the antimicrobial and antifungal properties of this compound and its long-chain analogs, providing insights into its mechanism of action, methodologies for its evaluation, and a comparative analysis of the activity of related compounds. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from existing research on long-chain alkylresorcinols to provide a comprehensive overview for research and development purposes.

Introduction

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. 5-Alkylresorcinols have emerged as a class of compounds with demonstrated bioactivity, including antimicrobial, antifungal, and cytotoxic effects. This compound, with its 25-carbon alkyl chain, represents one of the longer-chain homologs and is of particular interest due to the established structure-activity relationship within this compound class, which often correlates longer alkyl chains with increased biological activity up to a certain cutoff point. This document provides a detailed technical overview of the available data and methodologies relevant to the study of this compound's antimicrobial and antifungal potential.

Quantitative Data on the Antimicrobial and Antifungal Activity of 5-Alkylresorcinols

Direct minimum inhibitory concentration (MIC) values for this compound against a comprehensive panel of microbial pathogens are not extensively reported in the available scientific literature. However, by examining the data for other 5-alkylresorcinols, a general trend of their antimicrobial efficacy can be established. The following table summarizes the MIC values for various 5-alkylresorcinols to provide a comparative context for the potential activity of this compound. It is generally hypothesized that the activity increases with the length of the alkyl chain.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 5-Pentadecylresorcinol (C15) | Candida albicans | Not specified, but inhibitory | [1] |

| Saccharomyces cerevisiae | Not specified, but inhibitory | [1] | |

| 4-Hexylresorcinol (C6) | Streptococcus spp. | ≤ 16 | |

| Staphylococcus spp. | ≤ 16 | ||

| Candida spp. | ≤ 16 | ||

| General Alkylresorcinols | Gram-positive bacteria | Generally more susceptible | [2] |

| Gram-negative bacteria | Generally less susceptible | [2] | |

| Fungi | Susceptibility varies | [2] |

Note: The data presented is for comparative purposes and highlights the general antimicrobial trends within the 5-alkylresorcinol class. Further empirical testing is required to determine the specific MIC values for this compound.

Experimental Protocols

The evaluation of the antimicrobial and antifungal activity of this compound can be conducted using standardized methodologies. The following protocols are based on established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

-

This compound (solubilized in a suitable solvent, e.g., DMSO, and diluted in culture medium)

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

Grow microbial cultures to the mid-logarithmic phase.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

-

Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar (B569324) Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

-

This compound solution of a known concentration

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates for bacteria

-

Sabouraud Dextrose Agar (SDA) plates for fungi

-

Test microorganisms

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria or fungi.

-

Disk Application: Aseptically apply sterile filter paper disks impregnated with a known amount of the this compound solution onto the surface of the inoculated agar plate. A disk with the solvent alone should be used as a negative control.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action and Signaling Pathways

The primary mechanism of antimicrobial action for long-chain alkylresorcinols is believed to be the disruption of microbial cell membranes. Their amphiphilic structure allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and eventual cell lysis.

Caption: Proposed mechanism of this compound via membrane disruption.

Currently, there is no specific information available in the literature detailing the interaction of this compound with specific microbial signaling pathways. The primary mode of action is considered to be a direct physical effect on the cell membrane rather than the modulation of specific intracellular signaling cascades.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of the antimicrobial activity of a compound like this compound.

Caption: A typical workflow for assessing antimicrobial activity.

Conclusion and Future Directions

This compound, as a long-chain alkylresorcinol, holds potential as a novel antimicrobial and antifungal agent. The existing body of research on related compounds strongly suggests that its mechanism of action is likely centered on the disruption of microbial cell membranes. This guide provides the foundational knowledge and standardized protocols necessary for the systematic evaluation of its efficacy.

Future research should focus on:

-

Determining specific MIC values of purified this compound against a broad panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

-

Elucidating the precise molecular interactions with lipid bilayers to further understand the mechanism of membrane disruption.

-

Investigating potential synergistic effects with existing antimicrobial drugs.

-

Assessing the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic index.

A thorough investigation into these areas will be crucial for advancing this compound as a potential candidate for drug development in the ongoing battle against infectious diseases.

References

The Antioxidant Potential of 5-n-Alkylresorcinols: A Technical Guide for Researchers

An in-depth exploration of the antioxidant properties, mechanisms of action, and experimental evaluation of 5-n-alkylresorcinols for researchers, scientists, and drug development professionals.

Introduction

5-n-Alkylresorcinols (ARs) are a class of phenolic lipids found in high concentrations in the bran layer of cereals such as rye, wheat, and triticale. Structurally, they consist of a dihydroxybenzene (resorcinol) ring with a long alkyl chain at the 5-position. This amphiphilic nature allows them to incorporate into cell membranes, influencing their biological activity. While recognized for various health benefits, their potential as antioxidants is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of the antioxidant capacity of 5-n-alkylresorcinols, detailing their mechanisms of action, quantitative data from various antioxidant assays, and the experimental protocols used for their evaluation.

Data Presentation: Quantitative Antioxidant Activity

The antioxidant activity of 5-n-alkylresorcinols has been evaluated using a variety of in vitro and cellular assays. While some studies indicate that their direct radical scavenging activity in chemical assays like DPPH and FRAP is modest compared to well-known antioxidants, their efficacy in more biologically relevant systems, such as inhibiting lipid peroxidation and protecting cells from oxidative damage, is significant.

| Assay | 5-n-Alkylresorcinol Homologue/Extract | Key Findings | Reference |

| DPPH Radical Scavenging Assay | Long-chain 5-n-alkylresorcinols (C15:0-C23:0) | Less active than ferulic acid. EC50 values are significantly higher than Trolox and tocopherols. | [1] |

| FRAP (Ferric Reducing Antioxidant Power) | 5-n-Alkylresorcinols | Showed some dose-related response but had only about 10% of the activity of ferulic acid. | [2] |

| Inhibition of LDL Oxidation | Pentadecylresorcinol (C15:0) | At 25 µmol/L, increased the lag time of copper-mediated LDL oxidation by 65 minutes. | [2] |

| Comet Assay (DNA Damage) | 5-n-Alkylresorcinols (C15:0-C23:0) | Increased the self-protection capacity of HT29 colon cancer cells against DNA damage induced by hydrogen peroxide. | [2] |

| Antiproliferative Activity (PC-3 Cells) | Wheat Bran Extracts (Ultrasound-Assisted) | Extracts rich in oxygenated ARs showed high antiproliferative activity with IC50 values ranging from 13.3 to 17.5 µg/mL. | [3][4] |

| Antiproliferative Activity (PC-3 Cells) | Wheat Bran Extracts (Soxhlet) | Extracts obtained with methanol (B129727) showed weaker cytotoxicity with an IC50 value of 55.6 µg/mL. | [3] |

Signaling Pathways and Mechanisms of Action

The primary mechanism by which 5-n-alkylresorcinols exert their antioxidant effects appears to be through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like 5-n-alkylresorcinols, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of a battery of protective enzymes.

Studies have demonstrated that pretreatment with 5-n-alkylresorcinols leads to an increase in the nuclear localization of Nrf2 and the upregulation of downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6] This enhancement of the endogenous antioxidant defense system is a key mechanism by which ARs protect cells from oxidative damage.

Experimental Protocols

A variety of experimental protocols are employed to assess the antioxidant potential of 5-n-alkylresorcinols. Below are detailed methodologies for key assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Sample Preparation: Dissolve the 5-n-alkylresorcinol homologues or extracts in the same solvent as the DPPH solution to various concentrations.

-

Reaction: Add a small volume of the sample solution to the DPPH working solution. A blank is prepared with the solvent instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against sample concentration.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Methodology:

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

Sample Preparation: Prepare solutions of the 5-n-alkylresorcinol samples at various concentrations.

-

Reaction: Add the sample solution to the FRAP reagent and incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.

-

Quantification: A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.[8][9]

Inhibition of Copper-Mediated LDL (Low-Density Lipoprotein) Oxidation

This assay assesses the ability of an antioxidant to protect LDL particles from oxidation induced by transition metal ions like copper. The oxidation of LDL is a key event in the development of atherosclerosis.

Methodology:

-

LDL Isolation: Isolate human LDL from fresh plasma by ultracentrifugation.

-

Sample Incubation: Incubate the isolated LDL with the 5-n-alkylresorcinol sample for a short period.

-

Oxidation Induction: Initiate lipid peroxidation by adding a solution of CuSO₄.

-

Monitoring Oxidation: The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time.

-

Data Analysis: The antioxidant activity is determined by the increase in the lag phase (the time before rapid oxidation begins) compared to a control without the antioxidant.[2][10]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells. It can be used to assess the protective effect of antioxidants against DNA damage induced by oxidative stressors.

Methodology:

-

Cell Treatment: Treat cells (e.g., HT29) with the 5-n-alkylresorcinol for a specified period, followed by exposure to an oxidative agent (e.g., H₂O₂).

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.[11][12][13]

Conclusion

5-n-Alkylresorcinols represent a promising class of natural antioxidants. While their direct radical scavenging capabilities in simple chemical assays may be limited, their significant protective effects in cellular models of oxidative stress highlight their biological relevance. The primary mechanism of action appears to be the upregulation of the endogenous antioxidant defense system through the activation of the Nrf2/ARE signaling pathway. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of the antioxidant potential of 5-n-alkylresorcinols, paving the way for further research and potential applications in the fields of nutrition, pharmacology, and drug development. Future studies should focus on elucidating the structure-activity relationships of different alkylresorcinol homologues and their efficacy in in vivo models of oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro antioxidant activity and antigenotoxicity of 5-n-alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative Evaluation of 5- n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential neuroprotection of wheat alkylresorcinols in hippocampal neurons via Nrf2/ARE pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Inhibition of copper-induced LDL oxidation by vitamin C is associated with decreased copper-binding to LDL and 2-oxo-histidine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of 5-Pentacosylresorcinol in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pentacosylresorcinol, a member of the 5-alkylresorcinol (AR) class of phenolic lipids, is a significant component of the chemical defense arsenal (B13267) in various plant species, particularly in cereals like wheat and rye. These compounds are constitutively present in the outer layers of kernels, acting as pre-formed barriers (phytoanticipins) against a wide array of pathogens and herbivores. This technical guide provides an in-depth analysis of the role of this compound and related ARs in plant defense, presenting quantitative data on their prevalence, detailing experimental protocols for their study, and illustrating the key biochemical and signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in plant pathology, chemical ecology, and for professionals engaged in the development of novel fungicides and insecticides.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and diverse array of chemical defenses to protect themselves from biotic threats, including fungal pathogens and insect herbivores. Among these chemical defenses, phenolic compounds play a crucial role. 5-Alkylresorcinols (ARs) are a class of phenolic lipids characterized by a 1,3-dihydroxybenzene (resorcinol) ring and a long alkyl chain at the 5-position. The length of this alkyl chain typically varies, with odd-numbered chains from C15 to C25 being common in cereals. This compound (C25:0) is one of the long-chain homologues found in significant quantities, particularly in wheat bran.